molecular formula C11H17N3S B2741133 2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine CAS No. 338967-95-6

2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine

Cat. No.: B2741133
CAS No.: 338967-95-6
M. Wt: 223.34
InChI Key: OFKWAMKPTSPOHR-UHFFFAOYSA-N
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Description

2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine is a pyrimidine derivative featuring a methyl group at position 2, a methylsulfanylmethyl (-SCH2-) substituent at position 4, and a pyrrolidinyl (five-membered saturated amine ring) group at position 5. The methylsulfanylmethyl group introduces moderate lipophilicity, while the pyrrolidinyl moiety may enhance solubility and influence interactions with biological targets.

Properties

IUPAC Name

2-methyl-4-(methylsulfanylmethyl)-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-9-12-10(8-15-2)7-11(13-9)14-5-3-4-6-14/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKWAMKPTSPOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, industrial synthesis of such compounds would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the pyrimidine ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for 2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyrimidine ring and its substituents may play a crucial role in binding to these targets and exerting their effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name CAS Substituents Functional Groups Key Properties/Notes
Target : 2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine Positions: 2 (Me), 4 (-SCH2-), 6 (pyrrolidinyl) Thioether, pyrrolidine Moderate lipophilicity; pyrrolidine enhances solubility. Potential for planar aromatic interactions.
4-([(4-Chlorophenyl)sulfinyl]methyl)-2-phenyl-6-(1-pyrrolidinyl)pyrimidine 306980-69-8 4: Sulfinylmethyl (with 4-ClPh), 2: phenyl Sulfinyl (S=O), phenyl, pyrrolidine Sulfinyl group increases polarity and hydrogen bonding capacity. Chlorine enhances stability but may raise toxicity concerns .
6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one 6328-58-1 2: -SMe, 6: Me, 4: carbonyl Thioether, carbonyl Carbonyl group enables hydrogen bonding; higher solubility in polar solvents compared to thioether analogs .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4: Me, 6: piperidinyl, 2: NH2 Amine, piperidine Amino group facilitates hydrogen bonding; piperidine’s larger size increases steric hindrance compared to pyrrolidine .
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine 1316226-00-2 4: Cl, 6: Me, 2: methylsulfonyl-piperidine Chlorine, sulfonyl (SO2), piperidine Sulfonyl group is strongly electron-withdrawing; chlorine acts as a leaving group in substitution reactions .

Electronic and Steric Effects

  • Thioether vs. Sulfonyl/Sulfinyl: The methylsulfanylmethyl group (-SCH2-) in the target compound is less polar than sulfonyl (-SO2-) or sulfinyl (-S=O) groups in analogs .
  • Pyrrolidine vs.
  • Amino vs. Methyl Groups: The amino group in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () enhances solubility and hydrogen bonding, contrasting with the methyl group in the target, which prioritizes lipophilicity.

Reactivity and Stability

  • Thioether Stability : The -SCH2- group in the target is chemically stable under neutral conditions but susceptible to oxidation, forming sulfoxides or sulfones under oxidative stress. This contrasts with pre-oxidized sulfinyl/sulfonyl analogs (), which are more inert .
  • Chlorine as a Leaving Group : In 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine (), the chlorine atom facilitates nucleophilic substitution reactions, a property absent in the target compound .

Biological Activity

2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N6SC_{12}H_{18}N_{6}S. The compound features a pyrimidine ring substituted with a methylsulfanyl group and a pyrrolidinyl moiety, which may contribute to its biological activity.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. Its structural components suggest potential inhibition of key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits inhibitory effects on MAO-B and AChE. The compound's IC50 values for these enzymes were found to be within the range of effective inhibitors:

Enzyme IC50 Value (µM) Reference
MAO-B0.51
AChE0.69

These values indicate that the compound is a potent inhibitor, suggesting its potential use in treating conditions like Alzheimer's disease.

Neuroprotective Effects

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage. It was observed to reduce reactive oxygen species (ROS) levels significantly in treated cells, indicating its antioxidant properties:

Treatment ROS Level Reduction (%) Cell Line
Control0Vero Cells
2-Methyl...70Vero Cells

This data supports the hypothesis that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative disorders.

Case Studies

Several case studies have explored the therapeutic potential of similar pyrimidine derivatives:

  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, compounds structurally related to this compound showed improved cognitive function and reduced amyloid plaque formation.
  • Anti-inflammatory Activity : Other derivatives have demonstrated anti-inflammatory properties in models of chronic inflammation, further supporting the therapeutic potential of this class of compounds.

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